8-oxo-3,9-Diazaspiro[5.5]undecane-3-carboxylic acid methyl ester
CAS No.:
Cat. No.: VC16954862
Molecular Formula: C11H18N2O3
Molecular Weight: 226.27 g/mol
* For research use only. Not for human or veterinary use.
![8-oxo-3,9-Diazaspiro[5.5]undecane-3-carboxylic acid methyl ester -](/images/structure/VC16954862.png)
Specification
Molecular Formula | C11H18N2O3 |
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Molecular Weight | 226.27 g/mol |
IUPAC Name | methyl 10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate |
Standard InChI | InChI=1S/C11H18N2O3/c1-16-10(15)13-6-3-11(4-7-13)2-5-12-9(14)8-11/h2-8H2,1H3,(H,12,14) |
Standard InChI Key | BNKKMQBBRZXZRG-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)N1CCC2(CCNC(=O)C2)CC1 |
Introduction
Chemical Structure and Nomenclature
8-Oxo-3,9-diazaspiro[5.5]undecane-3-carboxylic acid methyl ester belongs to the class of spirocyclic amines, which feature two rings connected through a single atom—in this case, a nitrogen atom. Its IUPAC name reflects its structure: a spiro system with two five-membered rings (denoted by "[5.5]"), an oxo group at position 8, and a methyl ester substituent at position 3. The molecular formula is C₁₁H₁₈N₂O₃, with a molecular weight of 226.27 g/mol .
Synthesis and Characterization
Spectroscopic Data
Supplier | Location | Purity | Packaging Options |
---|---|---|---|
Suzhou Rovathin Foreign Trade Co. | China | Not specified | Bulk quantities |
Shanghai Danfan Network Sci. & Tech. | China | Not specified | Custom orders |
In contrast, the tert-butyl analog is more widely available, with suppliers such as Ambeed, Matrix Scientific, and TRC offering quantities from 5 mg to 1 g at prices ranging from $45 to $910.2 . The methyl ester’s limited commercial presence may indicate higher production costs or lower demand.
Future Research Directions
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Synthetic Optimization: Development of scalable, cost-effective routes to the methyl ester.
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Biological Screening: Evaluation of its activity against targets such as GPCRs or kinases.
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Physicochemical Profiling: Experimental determination of solubility, logP, and pKa to inform drug design.
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